molecular formula C24H22N6O6 B15188120 Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide CAS No. 137881-88-0

Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide

Cat. No.: B15188120
CAS No.: 137881-88-0
M. Wt: 490.5 g/mol
InChI Key: IMHTUOSOPKYEID-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide is a complex organic compound with a molecular formula of C24H22N6O6 This compound is characterized by the presence of a benzoic acid core substituted with nitro groups at the 3 and 5 positions, and a hydrazide group linked to a phenyl-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the hydrazide derivative through the reaction with hydrazine. The final step involves the coupling of the hydrazide with 4-((4-phenyl-1-piperazinyl)carbonyl)phenyl chloride under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitrobenzoic acid derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide involves its interaction with molecular targets in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenyl-piperazine moiety may also contribute to its binding affinity to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3,5-dinitro-, 2-(4-((4-methylphenyl)-1-piperazinyl)carbonyl)phenyl)hydrazide
  • Benzoic acid, 3,5-dinitro-, 2-(4-((4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)hydrazide

Uniqueness

Benzoic acid, 3,5-dinitro-, 2-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)hydrazide is unique due to the presence of the phenyl-piperazine moiety, which can enhance its binding affinity to specific biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Properties

CAS No.

137881-88-0

Molecular Formula

C24H22N6O6

Molecular Weight

490.5 g/mol

IUPAC Name

3,5-dinitro-N'-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzohydrazide

InChI

InChI=1S/C24H22N6O6/c31-23(18-14-21(29(33)34)16-22(15-18)30(35)36)26-25-19-8-6-17(7-9-19)24(32)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,14-16,25H,10-13H2,(H,26,31)

InChI Key

IMHTUOSOPKYEID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NNC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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